3,4-Dimethylbenzo[d]oxazol-2(3h)-one
CAS No.: 67932-16-5
Cat. No.: VC7993188
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol
* For research use only. Not for human or veterinary use.
![3,4-Dimethylbenzo[d]oxazol-2(3h)-one - 67932-16-5](/images/structure/VC7993188.png)
Specification
CAS No. | 67932-16-5 |
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Molecular Formula | C9H9NO2 |
Molecular Weight | 163.17 g/mol |
IUPAC Name | 3,4-dimethyl-1,3-benzoxazol-2-one |
Standard InChI | InChI=1S/C9H9NO2/c1-6-4-3-5-7-8(6)10(2)9(11)12-7/h3-5H,1-2H3 |
Standard InChI Key | ULQRIOFGHSHNEV-UHFFFAOYSA-N |
SMILES | CC1=C2C(=CC=C1)OC(=O)N2C |
Canonical SMILES | CC1=C2C(=CC=C1)OC(=O)N2C |
Introduction
Structural and Molecular Characteristics
The molecular structure of 3,4-dimethylbenzo[d]oxazol-2(3H)-one consists of a benzoxazolone core (a fused benzene and oxazole ring system) with methyl groups at the 3- and 4-positions. The oxazolone ring features a ketone group at position 2, which significantly influences its reactivity. The nitrogen atom at position 3 is methylated, while the adjacent carbon at position 4 on the benzene ring bears a second methyl substituent. This substitution pattern enhances the compound’s stability and modulates its electronic properties, as evidenced by its NMR and mass spectral data .
Key Structural Features:
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Molecular Formula:
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Fused Ring System: Benzene (positions 1–6) fused to oxazolone (positions 1, 2, and 3).
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Substituents: Methyl groups at positions 3 (N-methyl) and 4 (C-methyl).
Synthesis and Manufacturing Approaches
Laboratory-Scale Synthesis
The synthesis of 3,4-dimethylbenzo[d]oxazol-2(3H)-one typically begins with 2-amino-4-methylphenol as the starting material. A two-step protocol involving cyclization and methylation is commonly employed:
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Cyclization: Reaction with urea under thermal conditions (145–150°C) forms the benzoxazolone scaffold.
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Methylation: Treatment with dimethyl sulfate introduces the N-methyl group .
Alternative routes utilize hexamethylenetetramine and polyphosphoric acid for formylation, followed by bromination with N-bromosuccinimide (NBS) to introduce functional groups for further derivatization .
Industrial Production
Industrial methods prioritize scalability and yield optimization. Continuous flow reactors and automated systems are employed to maintain precise control over reaction parameters (temperature, pressure, and stoichiometry). These systems enhance reproducibility and reduce byproduct formation, critical for large-scale manufacturing .
Table 1: Synthesis Methods and Yields
Step | Reagents/Conditions | Yield (%) | Reference |
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Cyclization | Urea, 145–150°C, 3.5 h | 84 | |
Methylation | Dimethyl sulfate, DMF, r.t. | 84 | |
Formylation | Hexamethylenetetramine, PPA | 72 |
Chemical Reactivity and Functionalization
Nucleophilic Additions
The ketone group at position 2 is highly reactive toward nucleophiles. For example, reactions with carbanions generated via tetrakis(dimethylamino)ethylene (TDAE) yield secondary alcohols:
This reactivity has been exploited to synthesize epoxy derivatives under optimized TDAE conditions .
Electrophilic Substitutions
Electrophilic bromination at the benzene ring proceeds regioselectively, favoring the para position relative to existing methyl groups. Nitration with mixed acids (HNO₃/H₂SO₄) introduces nitro groups, enabling further functionalization .
Table 2: Representative Reactions
Reaction Type | Reagents/Conditions | Major Product |
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Bromination | NBS, benzoyl peroxide, CCl₄ | 5-Bromo-3,4-dimethyl |
Nitration | HNO₃, H₂SO₄, 0°C | 6-Nitro-3,4-dimethyl |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃): Signals at δ 3.44 ppm (N-CH₃), δ 2.10 ppm (C-CH₃), and aromatic protons between δ 6.95–7.43 ppm .
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¹³C NMR: Peaks at δ 29.1 ppm (N-CH₃), δ 21.5 ppm (C-CH₃), and carbonyl at δ 169.9 ppm .
High-Resolution Mass Spectrometry (HRMS)
The molecular ion peak is observed at m/z 176.0709 (calculated for ) .
Applications in Medicinal Chemistry
Enzyme Inhibition
Benzoxazolone derivatives exhibit inhibitory activity against heparanase (Hpse), an enzyme implicated in cancer metastasis. Structural analogs of 3,4-dimethylbenzoxazolone, such as thiourea-glycine derivatives, demonstrate IC₅₀ values as low as 0.08 μM, highlighting their potential as antitumor agents .
Structure-Activity Relationships (SAR)
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Substitution Effects: Methyl groups at positions 3 and 4 enhance metabolic stability compared to unsubstituted analogs.
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Ring Modifications: Opening the oxazolone ring reduces activity, underscoring the importance of the fused heterocycle .
Table 3: Biological Activity of Selected Derivatives
Compound | Target Enzyme | IC₅₀ (μM) | Reference |
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Thiourea-glycine analog | Heparanase | 0.08 | |
Urea derivative | Heparanase | 1.76 |
Emerging Applications in Materials Science
The compound’s rigid aromatic core and functionalization capacity make it suitable for designing organic semiconductors and fluorescent dyes. Its electron-deficient oxazolone ring facilitates charge transport in optoelectronic devices .
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